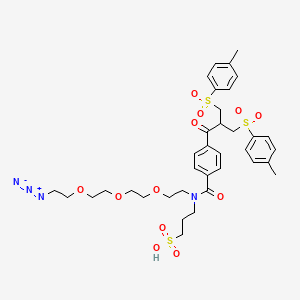

Bis-sulfone-sulfo-PEG3-azide

Description

Bis-sulfone-sulfo-PEG3-azide (CAS: 1835759-74-4) is a heterobifunctional polyethylene glycol (PEG)-based linker featuring a bis-sulfone group, a sulfonic acid ("sulfo") moiety, a triethylene glycol (PEG3) spacer, and a terminal azide. Its molecular formula is C₃₆H₄₆N₄O₁₂S₃, with a molecular weight of 822.97 g/mol and a purity of ≥95% . The compound is distinguished by its sulfo group, which enhances water solubility and biocompatibility, making it suitable for aqueous-phase bioconjugation and biomedical applications .

Key structural and functional attributes include:

- Bis-sulfone groups: Enable selective conjugation with thiols (-SH) or amines (-NH₂) under mild conditions .

- PEG3 spacer: Improves solubility and reduces steric hindrance during molecular interactions .

- Azide terminus: Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for "click chemistry" applications .

Properties

Molecular Formula |

C36H46N4O12S3 |

|---|---|

Molecular Weight |

823.0 g/mol |

IUPAC Name |

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]propane-1-sulfonic acid |

InChI |

InChI=1S/C36H46N4O12S3/c1-28-4-12-33(13-5-28)53(43,44)26-32(27-54(45,46)34-14-6-29(2)7-15-34)35(41)30-8-10-31(11-9-30)36(42)40(17-3-25-55(47,48)49)18-20-51-22-24-52-23-21-50-19-16-38-39-37/h4-15,32H,3,16-27H2,1-2H3,(H,47,48,49) |

InChI Key |

GJASURKOYQDHIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)N(CCCS(=O)(=O)O)CCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

- Synthesis of the bis-sulfone reactive core: This involves the generation of a bis-sulfone moiety capable of undergoing bis-alkylation reactions with thiol groups, often starting from suitable sulfone precursors.

- Introduction of the PEG3 spacer: A polyethylene glycol chain of three ethylene glycol units is covalently attached to improve solubility and flexibility.

- Incorporation of the sulfo group: The sulfo group (–SO3H or its salt form) is introduced to increase hydrophilicity.

- Attachment of the azide group: The terminal azide group is installed to enable bioorthogonal click chemistry reactions.

This synthetic route is designed to yield a compound that can selectively and efficiently conjugate to cysteine residues on proteins or antibodies via disulfide rebridging while maintaining solubility and reactivity in aqueous environments.

Detailed Synthetic Steps

Formation of Bis-sulfone Intermediate:

- Starting from a suitable aromatic or aliphatic sulfone precursor, oxidation and functional group transformations yield the bis-sulfone reactive core.

- The bis-sulfone group is designed to undergo sequential Michael addition-elimination reactions with thiols, enabling disulfide rebridging in proteins.

-

- The PEG3 unit is introduced via nucleophilic substitution or amide bond formation, depending on the functional groups available on the bis-sulfone intermediate.

- The short PEG chain balances hydrophilicity and steric accessibility for conjugation.

Analytical Data and Research Results

Chemical and Physical Properties

Stock Solution Preparation

This compound is typically prepared as stock solutions at various concentrations for research use. The following table summarizes volumes required to prepare stock solutions from weighed amounts of solid compound:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Stock Solution Volume (mL) | 1.4269 | 7.1345 | 14.269 |

| 5 mM Stock Solution Volume (mL) | 0.2854 | 1.4269 | 2.8538 |

| 10 mM Stock Solution Volume (mL) | 0.1427 | 0.7134 | 1.4269 |

Bioconjugation Efficiency and Selectivity

- Bis-sulfone reagents including PEGylated variants have been demonstrated to efficiently and selectively rebridge disulfide bonds in antibodies and proteins without denaturation, preserving biological activity.

- The bis-sulfone moiety reacts with two cysteine thiols released by disulfide reduction, forming a stable three-carbon bridge.

- Compared to maleimide linkers, bis-sulfone PEG linkers offer superior homogeneity in ADCs, improved solubility, and enhanced stability in physiological conditions.

- Side reactions with water can occur at basic pH (>8) in the absence of thiols, but the presence of the sulfo and PEG groups mitigates solubility issues common to bis-sulfone reagents.

Comparative Analysis of this compound Preparation

| Aspect | This compound | Other Bis-sulfone Reagents |

|---|---|---|

| Water Solubility | High due to sulfo and PEG3 groups | Generally lower due to hydrophobic aromatics |

| Reactivity | High, with sequential Michael addition-elimination | High but may require in-situ elimination step |

| Stability | Stable under physiological conditions | Variable, some prone to hydrolysis at high pH |

| Ease of Synthesis | Moderate complexity with PEG and sulfo introduction | Often more complex due to aromatic groups |

| Application Scope | ADC linker, protein bioconjugation, click chemistry | Mainly protein disulfide rebridging |

Summary and Recommendations

This compound is a sophisticated bioconjugation reagent combining a bis-sulfone reactive core with hydrophilic sulfo and PEG3 groups and a bioorthogonal azide functionality. Its preparation involves multi-step synthesis focusing on introducing each functional group to optimize solubility, reactivity, and stability. Analytical data confirm its suitability for antibody-drug conjugate synthesis and site-selective protein modification with high efficiency and minimal side reactions.

Chemical Reactions Analysis

Types of Reactions

Bis-sulfone-sulfo-PEG3-azide undergoes various chemical reactions, including:

Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkyne groups like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst.

Common Reagents and Conditions

CuAAC Reactions: Typically require copper(I) catalysts, such as copper(I) bromide or copper(I) sulfate, and a reducing agent like sodium ascorbate.

SPAAC Reactions: Do not require a catalyst and can proceed under mild conditions, making them suitable for biological applications.

Major Products

The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used for various applications, including bioconjugation and drug delivery .

Scientific Research Applications

Bis-sulfone-sulfo-PEG3-azide is used in a wide range of scientific research applications, including:

Chemistry: Used as a linker in click chemistry reactions to create complex molecular architectures.

Biology: Employed in bioconjugation reactions to attach biomolecules to surfaces or other molecules.

Medicine: Utilized in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Industry: Applied in the creation of biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of bis-sulfone-sulfo-PEG3-azide involves its ability to undergo click chemistry reactions, forming stable triazole linkages. These linkages can be used to attach various functional groups to biomolecules, enabling targeted delivery and controlled release of therapeutic agents . The molecular targets and pathways involved depend on the specific application and the molecules being conjugated.

Comparison with Similar Compounds

This compound vs. Bis-sulfone-PEG3-azide

- Key Difference : The addition of a sulfonic acid group in the former increases hydrophilicity, enabling superior aqueous solubility compared to Bis-sulfone-PEG3-azide, which requires organic solvents for dissolution .

- Applications: The sulfo variant is preferred for in vivo or cell-based studies due to reduced aggregation, while the non-sulfo analog is used in organic-phase reactions .

This compound vs. Azide-PEG3-azide

- Functional Groups : The former’s bis-sulfone and sulfo groups enable dual reactivity (thiol/amine + azide), whereas Azide-PEG3-azide’s dual azides limit it to homo-bifunctional crosslinking .

- Molecular Weight : this compound’s higher molecular weight (822.97 vs. ~400 g/mol) provides extended spacing for steric flexibility .

This compound vs. PC Azido-PEG3-NHS carbonate

- Reactivity : The NHS ester in PC Azido-PEG3-NHS carbonate targets primary amines (e.g., lysine residues), while this compound’s bis-sulfone reacts with thiols or amines .

- Solubility : The sulfo group in this compound eliminates the need for organic solvents required by NHS ester-containing compounds .

Reactivity and Stability

- This compound : Stable at -20°C but light- and temperature-sensitive; requires fresh preparation for optimal reactivity .

- IODOACETAMIDE-PEG3-azide : Light-sensitive and prone to hydrolysis; stored at 2–8°C .

Commercial Availability and Pricing

- This compound : Priced at ~$245/25 mg (Broadpharm), with 24-hour shipping .

- Bis-sulfone-PEG3-azide : Costs ~$149/10 mg (Broadpharm) .

- Azido-PEG2-sulfonic acid : Priced lower (~¥694/1 g) but lacks bis-sulfone functionality .

Limitations and Challenges

Q & A

Q. What are the key structural features of bis-sulfone-sulfo-PEG3-azide, and how do they influence its reactivity in conjugation reactions?

this compound contains three functional moieties: (1) a bis-sulfone group, which enables thiol-selective crosslinking via Michael addition or nucleophilic substitution; (2) a PEG3 spacer, enhancing solubility and reducing steric hindrance; and (3) an azide group for click chemistry (e.g., CuAAC or SPAAC reactions). The sulfone groups exhibit electrophilic reactivity, while the azide facilitates bioorthogonal ligation .

Q. How should this compound be stored to maintain stability, and what solvents are compatible for experimental use?

Store the compound at -20°C in anhydrous conditions, protected from light and moisture. Avoid repeated freeze-thaw cycles. For solubility, use DMSO as a primary solvent; aqueous buffers (pH 6–8) are compatible for short-term use. Pre-diluted solutions should be used immediately or stored in aliquots .

Q. What analytical techniques are recommended for confirming the purity and identity of this compound?

Use HPLC (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>90% as per supplier specifications). Confirm identity via LC-MS (expected m/z: 700.82 for [M+H]⁺) and ¹H/¹³C NMR to verify PEG spacer integrity and sulfone/azide functional groups .

Q. How can researchers mitigate side reactions involving the bis-sulfone group during protein conjugation?

Optimize reaction conditions:

- Use pH 7–8 to balance sulfone reactivity and protein stability.

- Add thiol-protecting agents (e.g., TCEP) to prevent disulfide scrambling.

- Limit reaction time (<2 hours) to reduce off-target modifications .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in conjugation efficiency between this compound and thiolated biomolecules?

- Hypothesis 1: Steric hindrance from the PEG3 spacer reduces accessibility. Test: Compare conjugation rates with shorter/longer PEG spacers.

- Hypothesis 2: Competing hydrolysis of sulfone groups in aqueous buffers. Test: Monitor sulfone stability via LC-MS under varying pH/temperature.

- Hypothesis 3: Thiol oxidation during reaction. Test: Use anaerobic conditions or antioxidants (e.g., ascorbate) .

Q. How can researchers design a kinetic study to quantify the reactivity of this compound with cysteine residues in proteins?

- Methodology:

Prepare a thiol-containing model protein (e.g., BSA).

Use stopped-flow spectroscopy to measure reaction rates under pseudo-first-order conditions.

Calculate rate constants (k) using nonlinear regression.

Validate with MALDI-TOF to confirm stoichiometry and site specificity .

Q. What are the limitations of this compound in vivo applications, and how can they be addressed methodologically?

- Limitation 1: Non-specific binding due to sulfone reactivity. Solution: Introduce a cleavable linker (e.g., disulfide) for controlled release.

- Limitation 2: Azide instability in reducing environments. Solution: Use strained cyclooctynes (e.g., DBCO) for copper-free click chemistry.

- Validation: Conduct biodistribution studies in murine models with fluorescently tagged derivatives .

Q. How can computational modeling (e.g., DFT) predict the electronic properties of the bis-sulfone group to guide synthetic modifications?

- Workflow:

Optimize the molecular geometry using Gaussian 16 at the B3LYP/6-31G* level.

Calculate electrostatic potential maps to identify nucleophilic attack sites.

Simulate reaction pathways for sulfone-thiol interactions.

Validate predictions with experimental kinetic data .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.